molecular formula C14H14O4 B080038 2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol CAS No. 14845-75-1

2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol

Cat. No. B080038
CAS RN: 14845-75-1
M. Wt: 246.26 g/mol
InChI Key: WBFCUJYSLXJMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol, also known as pentagalloylglucose (PGG), is a natural polyphenolic compound that is found in various fruits, vegetables, and medicinal plants. PGG has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism Of Action

PGG exerts its antioxidant activity by scavenging ROS and protecting cells from oxidative damage. PGG has been shown to inhibit the production of ROS and reactive nitrogen species (RNS) by activating antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. PGG also enhances the expression of antioxidant genes, such as Nrf2 and HO-1, which play a critical role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

PGG has been shown to exert various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and cardioprotective activities. PGG has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by suppressing the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. PGG has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and autophagy. PGG has been shown to improve glucose homeostasis by enhancing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. PGG has also been shown to protect against cardiovascular diseases by reducing oxidative stress, inflammation, and endothelial dysfunction.

Advantages And Limitations For Lab Experiments

PGG has several advantages as a research tool, including its natural origin, low toxicity, and multiple biological activities. PGG can be easily synthesized from tannic acid, which is a cheap and abundant natural source. PGG has been shown to exert its beneficial effects at low concentrations, which makes it a potential candidate for drug development. However, PGG has some limitations as a research tool, including its poor solubility in water and its instability under alkaline conditions. PGG also has a short half-life in vivo, which limits its bioavailability and efficacy.

Future Directions

There are several future directions for PGG research, including its potential applications in the treatment of neurodegenerative diseases, skin disorders, and microbial infections. PGG has been shown to protect against neurodegeneration by reducing oxidative stress, inflammation, and neuronal apoptosis. PGG has also been shown to enhance skin health by improving collagen synthesis, reducing inflammation, and protecting against UV-induced damage. PGG has been shown to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses, which makes it a potential candidate for the development of novel antimicrobial agents. Further research is needed to elucidate the mechanisms of action of PGG and to optimize its pharmacokinetic and pharmacodynamic properties for clinical applications.

Synthesis Methods

PGG can be synthesized from tannic acid, which is a natural precursor of PGG. The synthesis involves the hydrolysis of tannic acid in the presence of acid or base catalysts, followed by the oxidation of the resulting gallic acid with potassium persulfate or other oxidizing agents. The yield of PGG can be improved by optimizing the reaction conditions, such as pH, temperature, and reaction time.

Scientific Research Applications

PGG has been widely investigated for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, diabetes, neurodegenerative diseases, and skin disorders. PGG has been shown to exert its beneficial effects through multiple mechanisms, such as scavenging reactive oxygen species (ROS), inhibiting pro-inflammatory cytokines, modulating cell signaling pathways, and regulating gene expression.

properties

IUPAC Name

2-(2,6-dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-3-9(15)13(10(16)4-7)14-11(17)5-8(2)6-12(14)18/h3-6,15-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFCUJYSLXJMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol

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